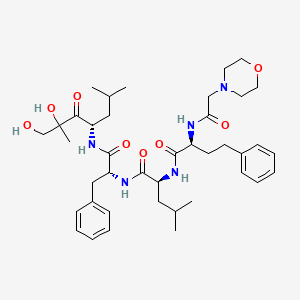

Carfilzomib (2R,4S)-Diol

Description

Properties

Molecular Formula |

C40H59N5O8 |

|---|---|

Molecular Weight |

737.9 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[[(4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34+,40?/m0/s1 |

InChI Key |

ABPYUKBBMCBILQ-XQTGQRCCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C(C)(CO)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Canonical SMILES |

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |

Origin of Product |

United States |

Pre Clinical Discovery and Developmental Trajectory of Carfilzomib

Elucidation of Natural Product Epoxomicin (B1671546) as a Precursor to Carfilzomib (B1684676)

The story of Carfilzomib begins with the natural product, epoxomicin. nih.govrsc.org Initially isolated from an Actinomycetes strain by Bristol-Myers Squibb, epoxomicin demonstrated in vivo antitumor activity. nih.gov However, it was not pursued as a drug candidate at the time due to its peptide structure and a seemingly unstable epoxyketone pharmacophore, with its precise mechanism of action remaining unknown. nih.gov

Subsequent academic research delved into understanding the molecular basis of epoxomicin's antitumor effects. nih.gov Through the synthesis of a biotin-tagged analog of epoxomicin, researchers were able to identify its intracellular target: the proteasome. nih.gov This discovery was pivotal, as it revealed that epoxomicin was a potent and highly selective inhibitor of the proteasome, a multi-catalytic protease complex crucial for cellular protein degradation. nih.govrsc.org

The unique selectivity of epoxomicin for the proteasome is attributed to its α',β'-epoxyketone pharmacophore. nih.govresearchgate.net This reactive group forms a stable seven-membered ring with the N-terminal threonine residue of the proteasome's active sites, leading to irreversible inhibition. researchgate.net Specifically, a double nucleophilic attack from the hydroxyl side chain and the free amine of the N-terminal threonine on the epoxy ketone residue results in the formation of a morpholino ring, a mechanism that confers exceptional specificity for the proteasome over other proteases. nih.gov

Early Stage Lead Optimization and Chemical Modifications Leading to Carfilzomib

While epoxomicin was a powerful tool for studying the proteasome, its natural origin meant it was not patentable, limiting its commercial development potential. ucsf.edu This prompted efforts to create synthetic analogs that retained the potent and selective proteasome inhibition of epoxomicin while possessing improved drug-like properties.

The initial lead optimization efforts focused on modifying the peptide backbone of epoxomicin. This led to the development of a synthetic tetrapeptide epoxyketone, YU-101, which demonstrated even greater potency in inhibiting the chymotrypsin-like activity of the proteasome compared to epoxomicin. nih.govrsc.orgnih.gov

A significant challenge with YU-101 was its poor solubility. ucsf.edu To address this, a crucial chemical modification was made: the addition of a morpholine (B109124) ring to the N-terminus of YU-101. nih.govucsf.edu This structural change dramatically increased the solubility of the compound by several orders of magnitude, resulting in the creation of Carfilzomib (formerly PR-171). nih.govucsf.edu This modification was a critical step in transforming the potent but poorly soluble lead compound into a viable drug candidate. ucsf.edu

| Compound | Key Feature | Impact on Development |

| Epoxomicin | Natural product with an epoxyketone pharmacophore | Identified the proteasome as a therapeutic target and served as the initial scaffold. nih.govrsc.org |

| YU-101 | Synthetic tetrapeptide epoxyketone analog of epoxomicin | Showed improved potency over epoxomicin but had poor solubility. nih.govrsc.orgucsf.edu |

| Carfilzomib | YU-101 with an added N-terminal morpholine ring | Significantly improved solubility, leading to a viable clinical candidate. nih.govucsf.edu |

Pre-clinical Development Phases and Research Justification for Carfilzomib

With a promising lead compound in hand, Carfilzomib entered extensive preclinical development to evaluate its efficacy and provide a strong rationale for clinical trials. These studies were conducted in various in vitro and in vivo models of hematologic malignancies.

Preclinical studies consistently demonstrated that Carfilzomib is a potent and irreversible inhibitor of the chymotrypsin-like activity of the proteasome. nih.govmedkoo.com It showed high specificity for the proteasome with minimal off-target inhibition of other proteases. nih.gov This selectivity was a key differentiating factor from other proteasome inhibitors and suggested a potentially more favorable safety profile. ascopubs.org

In various preclinical models, Carfilzomib demonstrated significant antitumor activity. It induced apoptosis (programmed cell death) and inhibited the proliferation of multiple myeloma cells, including those resistant to the first-generation proteasome inhibitor, bortezomib (B1684674). nih.govashpublications.org This finding was particularly significant as it suggested that Carfilzomib could be effective in patients who had relapsed or become refractory to existing therapies.

Furthermore, preclinical studies showed that Carfilzomib could overcome resistance to other conventional chemotherapy agents and worked synergistically with dexamethasone (B1670325), a corticosteroid commonly used in myeloma treatment, to enhance antitumor activity. nih.govashpublications.org

The preclinical data provided a robust justification for advancing Carfilzomib into clinical trials. The key findings supporting this decision included:

Potent and Selective Proteasome Inhibition: Carfilzomib demonstrated highly specific and irreversible inhibition of the proteasome. nih.gov

Activity in Resistant Models: It showed efficacy in bortezomib-resistant multiple myeloma cell lines and patient samples. ashpublications.org

Synergistic Effects: Carfilzomib acted synergistically with other anti-myeloma agents like dexamethasone. ashpublications.org

Favorable Off-Target Profile: It exhibited minimal inhibition of other proteases, suggesting a lower potential for certain side effects. nih.gov

These compelling preclinical results paved the way for the successful clinical development of Carfilzomib and its eventual approval for the treatment of relapsed and refractory multiple myeloma. nih.govucsf.edu

| Preclinical Finding | Research Justification for Clinical Development |

| Potent and irreversible inhibition of the proteasome's chymotrypsin-like activity. nih.gov | Established the primary mechanism of action and therapeutic potential. |

| Activity in bortezomib-resistant multiple myeloma cell lines and patient samples. ashpublications.org | Indicated potential benefit for patients with relapsed/refractory disease. |

| Synergistic antitumor activity with dexamethasone. ashpublications.org | Supported the use of Carfilzomib in combination therapies. |

| Minimal off-target inhibition of other proteases. nih.gov | Suggested a potentially improved safety profile compared to other proteasome inhibitors. |

| Induction of apoptosis and inhibition of proliferation in various hematologic malignancy models. nih.gov | Demonstrated broad potential as an anticancer agent. |

Molecular and Cellular Mechanisms of Carfilzomib Action

Detailed Irreversible Binding to the 20S Proteasome Catalytic Subunits

Carfilzomib (B1684676) is distinguished by its irreversible and highly selective binding to the 20S proteasome, which is the core proteolytic particle of the larger 26S proteasome. drugbank.comnih.gov The 20S proteasome is composed of four stacked rings, with the two inner rings containing the β-subunits that house the three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. nih.govdovepress.com Carfilzomib's unique epoxyketone structure allows it to form a covalent bond with the N-terminal threonine residues in the active sites of these subunits. wikipedia.orgnih.gov This irreversible binding ensures a prolonged inhibition of proteasome activity, even after the drug has been cleared from circulation. nih.gov

Specificity for the Chymotrypsin-like Activity (β5 Subunit)

Carfilzomib demonstrates a strong preference for the chymotrypsin-like (CT-L) activity of the proteasome, which is mediated by the β5 subunit of the constitutive proteasome (c20S). dovepress.comrndsystems.com This high selectivity is a key feature of its mechanism, as the CT-L activity is considered the rate-limiting step in protein degradation. haematologica.org By specifically targeting the β5 subunit, carfilzomib effectively blocks the breakdown of a wide range of cellular proteins. wikipedia.orgpatsnap.com In vitro studies have shown that carfilzomib inhibits the β5 subunit with a high potency, having an IC50 value of 5.2 nM. rndsystems.com This targeted inhibition is sufficient to induce apoptosis in malignant cells, which are particularly sensitive to disruptions in proteasome function. dovepress.comashpublications.org

Inhibition of Immunoproteasome (β5i/LMP7 Subunit) Activity

In addition to the constitutive proteasome, cells of hematopoietic origin and those exposed to inflammatory signals express an alternative form called the immunoproteasome (i20S). nih.govnih.gov The immunoproteasome contains different catalytic subunits, including the β5i subunit, also known as Low Molecular Mass Protein 7 (LMP7), which corresponds to the chymotrypsin-like activity. nih.govashpublications.org Carfilzomib is also a potent inhibitor of the β5i/LMP7 subunit, with a reported IC50 of 14 nM. rndsystems.comnih.gov The ability to inhibit both the constitutive and immunoproteasome forms of the chymotrypsin-like activity contributes to its significant antitumor effects, especially in hematologic malignancies like multiple myeloma where both proteasome types are expressed. nih.govashpublications.org The simultaneous inhibition of both β5 and β5i is crucial for the cytotoxic effects in these tumor cells. ashpublications.org

Differential Effects on Trypsin-like and Caspase-like Activities

In contrast to its potent inhibition of chymotrypsin-like activity, carfilzomib has minimal effects on the other two major catalytic activities of the proteasome at therapeutic concentrations. nih.govrndsystems.com It exhibits little to no inhibition of the trypsin-like (β2 subunit) and caspase-like (β1 subunit) activities. nih.govcellsignal.com This high degree of selectivity for the chymotrypsin-like subunits is a distinguishing feature compared to other proteasome inhibitors and is thought to contribute to a more favorable side-effect profile by minimizing off-target effects. wikipedia.orgdovepress.com However, at higher doses, some inhibition of the trypsin-like and caspase-like sites can be observed. drugbank.com

| Proteasome Subunit Activity | Target Subunit (Constitutive/Immuno) | Carfilzomib Inhibition | IC50 (in vitro) |

| Chymotrypsin-like | β5 / β5i (LMP7) | Potent and Irreversible | 5.2 nM / 14 nM rndsystems.com |

| Trypsin-like | β2 / β2i (MECL1) | Minimal | Not effectively inhibited at therapeutic concentrations nih.gov |

| Caspase-like | β1 / β1i (LMP2) | Minimal | Not effectively inhibited at therapeutic concentrations nih.gov |

Downstream Molecular Signaling Pathways Perturbed by Proteasome Inhibition

The inhibition of the proteasome by carfilzomib sets off a chain reaction of downstream signaling events, largely driven by the accumulation of proteins that would normally be degraded.

Accumulation of Polyubiquitinated Proteins and Proteotoxic Stress

A primary consequence of proteasome inhibition is the buildup of polyubiquitinated proteins within the cell. wikipedia.orgtoku-e.com Ubiquitination is a process where ubiquitin molecules are attached to proteins to mark them for degradation by the proteasome. When the proteasome is blocked by carfilzomib, these tagged proteins accumulate, leading to a state of "proteotoxic stress". wikipedia.orgnih.gov This accumulation of misfolded and damaged proteins disrupts cellular homeostasis and can trigger apoptosis, particularly in rapidly dividing cancer cells that have a high rate of protein synthesis and turnover. patsnap.commdpi.com Studies have shown that treatment with carfilzomib leads to a significant increase in K48-linked polyubiquitinated proteins, a specific signal for proteasomal degradation. nih.gov

Induction of Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a key organelle involved in protein synthesis and folding. The accumulation of misfolded proteins due to proteasome inhibition overwhelms the ER's capacity, leading to ER stress. patsnap.commdpi.com This, in turn, activates a set of signaling pathways collectively known as the Unfolded Protein Response (UPR). patsnap.commdpi.com The UPR is initially a pro-survival mechanism that attempts to restore homeostasis by reducing protein synthesis and increasing the production of chaperone proteins to aid in protein folding. mdpi.com

However, under conditions of prolonged or severe ER stress induced by carfilzomib, the UPR switches to a pro-apoptotic response. patsnap.comnih.gov This involves the activation of three main sensor proteins in the ER membrane:

PERK (PKR-like ER kinase): Activation of the PERK-eIF2α-ATF4-CHOP pathway is a key driver of apoptosis in response to carfilzomib. patsnap.comamhsr.org

IRE1α (Inositol-requiring enzyme 1): Carfilzomib has been shown to directly activate the IRE1α-XBP1 branch of the UPR. nih.gov

ATF6 (Activating transcription factor 6): Carfilzomib treatment can lead to enhanced ATF6 activity. mdpi.com

The sustained activation of these pathways, particularly the induction of the pro-apoptotic transcription factor CHOP, ultimately leads to programmed cell death. amhsr.orgamhsr.org

| Pathway Component | Role in Carfilzomib-Induced Stress | Research Finding |

| Polyubiquitinated Proteins | Accumulate due to proteasome blockage | Increased levels of K48-linked ubiquitinated proteins observed after treatment. nih.gov |

| Proteotoxic Stress | Cellular state of protein overload | Bortezomib (B1684674), another proteasome inhibitor, causes higher proteotoxic stress than carfilzomib in neuronal cells. nih.gov |

| Endoplasmic Reticulum (ER) Stress | Triggered by misfolded protein accumulation | Carfilzomib induces ER stress in various cancer cell lines. mdpi.comamhsr.org |

| Unfolded Protein Response (UPR) | Cellular response to ER stress | Carfilzomib activates all three major arms of the UPR (PERK, IRE1α, ATF6). haematologica.orgmdpi.comnih.gov |

| CHOP | Pro-apoptotic transcription factor | Upregulation of CHOP is observed in a dose-dependent manner with carfilzomib treatment. amhsr.org |

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Carfilzomib induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. frontiersin.orgnih.govashpublications.org The activation of these pathways converges on the executioner caspase, caspase-3. frontiersin.orgresearchgate.net

The intrinsic pathway is initiated by mitochondrial membrane depolarization and the subsequent release of cytochrome c. ashpublications.orgoup.com Carfilzomib treatment leads to the upregulation of pro-apoptotic Bcl-2 family proteins such as Puma and Noxa. researchgate.net These proteins can neutralize anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, which are crucial for mitochondrial outer membrane permeabilization. researchgate.netnih.gov Studies have shown that carfilzomib treatment results in increased levels of caspase-9, the initiator caspase of the intrinsic pathway. frontiersin.orgajmc.com

The extrinsic pathway is triggered by the activation of death receptors on the cell surface. nih.gov Carfilzomib has been shown to stabilize death receptor 5 (DR5), enhancing the apoptotic signal. nih.gov This leads to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of the initiator caspase, caspase-8. researchgate.netnih.gov Research indicates that carfilzomib treatment increases the levels of active caspase-8. frontiersin.orgnih.gov In some cancer cell lines, deficiency of FADD has been shown to protect cells from carfilzomib-induced apoptosis, highlighting the importance of the extrinsic pathway. nih.gov

The table below summarizes the key molecular events in the activation of apoptotic pathways by carfilzomib.

| Pathway | Key Molecular Event | Effect of Carfilzomib | Reference |

| Intrinsic | Mitochondrial Membrane Depolarization | Increased | ashpublications.org |

| Cytochrome c Release | Increased | ashpublications.orgoup.com | |

| Caspase-9 Activation | Increased | frontiersin.orgajmc.com | |

| Extrinsic | Death Receptor 5 (DR5) Stabilization | Increased | nih.gov |

| Caspase-8 Activation | Increased | frontiersin.orgnih.gov | |

| Common | Caspase-3 Activation | Increased | frontiersin.orgresearchgate.net |

| PARP Cleavage | Increased | aacrjournals.orgaacrjournals.org |

Role of p53 Stabilization and Noxa Induction in Programmed Cell Death

The tumor suppressor protein p53 plays a significant, though not always essential, role in carfilzomib-induced apoptosis. nih.gov Inhibition of the proteasome by carfilzomib leads to the stabilization and accumulation of p53. frontiersin.orgnih.gov Activated p53 can then transcriptionally upregulate several pro-apoptotic genes, including those encoding for the Bcl-2 family members Noxa and Puma. oncotarget.com

Noxa is a BH3-only protein that can directly bind to and inhibit the anti-apoptotic protein Mcl-1. nih.gov This releases pro-apoptotic proteins like Bak, leading to mitochondrial-mediated apoptosis. nih.govnih.gov Studies have demonstrated that carfilzomib treatment increases the expression of Noxa. researchgate.netnih.gov In some cellular contexts, the induction of Noxa is a critical event for carfilzomib-mediated cell death. nih.govresearchgate.net However, it's important to note that carfilzomib can also induce apoptosis in a p53-independent manner, suggesting the involvement of other parallel pathways. nih.govresearchgate.net For instance, in chronic lymphocytic leukemia (CLL) cells, carfilzomib-induced cytotoxicity was observed to be independent of p53 status. nih.gov

| Factor | Role in Apoptosis | Effect of Carfilzomib | Reference |

| p53 | Tumor suppressor, transcriptionally activates pro-apoptotic genes. | Stabilization and accumulation. | frontiersin.orgnih.gov |

| Noxa | BH3-only protein, inhibits Mcl-1 to promote apoptosis. | Induction of expression. | researchgate.netnih.gov |

| Puma | BH3-only protein, promotes apoptosis. | Induction of expression, can be p53-dependent. | researchgate.netresearchgate.net |

Modulation of JNK Pathway and c-Jun Phosphorylation

The c-Jun N-terminal kinase (JNK) signaling pathway is another critical mediator of carfilzomib-induced apoptosis. frontiersin.orgashpublications.org Activation of the JNK pathway is a common response to cellular stress, including the accumulation of unfolded proteins caused by proteasome inhibition. nih.gov Carfilzomib treatment has been shown to lead to the phosphorylation and activation of JNK in various cancer cell lines. nih.govoncotarget.comoncotarget.com

Activated JNK, in turn, phosphorylates the transcription factor c-Jun. frontiersin.orgplos.org Phosphorylated c-Jun can then translocate to the nucleus and regulate the expression of genes involved in apoptosis. plos.org The activation of the JNK/c-Jun axis has been linked to the induction of apoptosis in response to carfilzomib in multiple myeloma and other cancers. frontiersin.orgashpublications.org In some studies, inhibiting the JNK pathway has been shown to reduce carfilzomib-induced apoptosis, confirming its pro-apoptotic role. researchgate.net

| Component | Function | Effect of Carfilzomib | Reference |

| JNK | Stress-activated protein kinase. | Phosphorylation and activation. | nih.govoncotarget.comoncotarget.com |

| c-Jun | Transcription factor, target of JNK. | Phosphorylation. | frontiersin.orgplos.org |

Inhibition of NF-κB Pathway Through IκB Stabilization

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. nih.gov The degradation of IκB by the proteasome is a critical step for the activation and nuclear translocation of NF-κB. nih.gov

By inhibiting the proteasome, carfilzomib prevents the degradation of IκB, leading to its accumulation in the cytoplasm. patsnap.comnih.gov This results in the sequestration of NF-κB in an inactive state, thereby inhibiting the transcription of its pro-survival target genes. oncotarget.comkarger.comkarger.com The inhibition of the NF-κB pathway is a significant contributor to the anti-cancer activity of carfilzomib. oncotarget.comspandidos-publications.com However, some studies have reported an atypical activation of NF-κB in certain cell types following carfilzomib treatment, suggesting that the regulation of this pathway can be complex and cell-context dependent. nih.govnih.gov

| Molecule | Role in NF-κB Pathway | Effect of Carfilzomib | Reference |

| IκB | Inhibitor of NF-κB. | Stabilization and accumulation. | patsnap.comnih.gov |

| NF-κB | Transcription factor promoting cell survival. | Inhibition of activation and nuclear translocation. | oncotarget.comkarger.comkarger.com |

Structural Biology and Structure Activity Relationships Sar of Carfilzomib and Derivatives

Elucidation of the Tetrapeptide Epoxyketone Scaffold of Carfilzomib (B1684676)

Carfilzomib is a synthetic tetrapeptide epoxyketone, an analogue of the natural product epoxomicin (B1671546), which was isolated from Actinomyces. frontiersin.orgescholarship.org Its structure consists of a morpholin-4-acetyl group at the N-terminus, followed by three amino acid residues—L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl—sequentially linked. The C-terminus of this tetrapeptide is connected via an amide bond to (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one. nih.gov This entire chemical entity is also known as (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide. google.com

The development of carfilzomib stemmed from the discovery that the epoxyketone pharmacophore of epoxomicin offered exceptional selectivity for the proteasome. nih.gov Epoxomicin served as a template for creating a synthetic tetrapeptide epoxyketone, YU-101, which was the direct precursor to carfilzomib. nih.govnih.gov A significant modification in the transition from YU-101 to carfilzomib was the addition of a morpholine (B109124) ring to the N-terminus, a change that markedly increased the compound's aqueous solubility. frontiersin.orgnih.gov

Functional Significance of the Epoxyketone Moiety in Proteasome Adduct Formation

The epoxyketone moiety is the critical "warhead" of carfilzomib, responsible for its irreversible inhibition of the proteasome. nih.govresearchgate.net It specifically targets the N-terminal threonine (Thr1) residue within the catalytic β-subunits of the 20S proteasome core. researchgate.netresearchgate.net The inhibition mechanism is a two-step process. Initially, the gamma-hydroxyl group (Oγ) of the Thr1 residue performs a nucleophilic attack on the carbonyl group of the epoxyketone, forming a hemiketal intermediate. researchgate.net Subsequently, the alpha-amino group of the same Thr1 residue attacks the C-2 position of the epoxide ring. researchgate.net This sequence of reactions results in the formation of a stable, seven-membered 1,4-oxazepane (B1358080) ring adduct, or a six-membered morpholino ring, which covalently and irreversibly binds carfilzomib to the proteasome. researchgate.netresearchgate.net This unique mechanism, which relies on the dual nucleophilic action of both the hydroxyl and amino groups of the N-terminal threonine, confers high selectivity for the proteasome over other proteases. frontiersin.orgresearchgate.netacs.org The irreversible nature of this binding leads to sustained and durable inhibition of proteasome activity. researchgate.net

Stereochemical Purity and Chiral Integrity in Carfilzomib's Biological Activity

The biological activity of carfilzomib is highly dependent on its specific stereochemistry. The molecule contains multiple chiral centers, and its precise three-dimensional structure is crucial for its selective and potent interaction with the proteasome's active sites. cymitquimica.comfrontiersin.org The stereospecificity of the interaction between the epoxyketone pharmacophore and the catalytic threonine residue of the proteasome's β5 subunit is a key determinant of its inhibitory power. frontiersin.org

The synthesis of carfilzomib requires careful control of stereochemistry to produce the desired isomer with high purity. google.comacs.org For instance, the synthesis often involves the creation of a chiral diol intermediate, such as tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl) carbamate, which is then further elaborated to form the final epoxyketone structure. google.comgoogle.com The maintenance of chiral integrity throughout the synthetic process is essential, as stereoisomers may have significantly different or no biological activity. frontiersin.org The high stereoselectivity of chiral drugs like carfilzomib contributes to their favorable pharmacokinetic and pharmacodynamic profiles. frontiersin.org

Carfilzomib (2R,4S)-Diol: A Key Derivative and Metabolite in Research

Carfilzomib is primarily metabolized in the body through two main pathways: peptidase cleavage of the peptide backbone and epoxide hydrolysis of the reactive warhead. drugbank.comeuropa.eutg.org.au The latter process leads to the formation of the carfilzomib diol, a key metabolite where the epoxide ring has been opened to form two hydroxyl groups. drugbank.comeuropa.eu This hydrolysis reaction renders the molecule inactive as a proteasome inhibitor because the reactive epoxide is no longer present to form a covalent adduct with the proteasome's active site. researchgate.neteuropa.eu The formation of the diol is a significant route of elimination for carfilzomib. europa.eutg.org.au Studies on model α-keto-epoxide compounds have shown that hydrolysis to the corresponding diol is a major degradation pathway, particularly in the pH range of 4-5. nih.gov The specific diol metabolite, this compound, results from the hydrolysis of the (2R)-methyloxirane ring. cymitquimica.comclearsynth.com

This compound, along with its diastereomer Carfilzomib (2R,4R)-Diol, serves as an important reference compound in structure-activity relationship (SAR) studies. pharmaffiliates.comcymitquimica.com As an inactive metabolite, it is used as a negative control to confirm that the biological activity of carfilzomib is directly attributable to the intact epoxyketone moiety. europa.eu By comparing the activity of the parent drug with its hydrolyzed, inactive diol form, researchers can verify the mechanism of action and the essentiality of the epoxide warhead. nih.gov Furthermore, the synthesis and characterization of diol derivatives are crucial for developing and validating analytical methods for pharmacokinetic and metabolism studies of carfilzomib and other epoxyketone-based inhibitors. clearsynth.com These diol derivatives are also used in the development of novel proteasome inhibitors, where modifications to the peptide scaffold are assessed for their impact on potency and metabolic stability, with the diol serving as a benchmark for inactivity. nih.govnih.gov

The primary finding from investigations into the biological activity of this compound is that it is biologically inactive. researchgate.neteuropa.eu The hydrolysis of the epoxide to a diol eliminates the electrophilic site required for covalent bond formation with the proteasome's catalytic threonine. researchgate.net Consequently, the diol metabolite does not inhibit proteasome activity. europa.eufda.gov Preclinical and clinical studies have confirmed that the metabolites of carfilzomib, predominantly peptide fragments and the diol, have no known biological activity. europa.euresearchgate.net

Research into related diol derivatives consistently supports this finding. For instance, pharmacokinetic studies of KZR-616, another epoxyketone proteasome inhibitor, identified the corresponding diol derivative as the major, inactive metabolite. nih.gov The lack of activity in diol derivatives underscores the critical role of the intact epoxide ring for the therapeutic effect of this class of proteasome inhibitors. These findings are crucial for understanding the drug's metabolism and for designing next-generation inhibitors with potentially improved metabolic stability, aiming to reduce the rate of conversion to the inactive diol form. nih.gov

Comparative SAR with Other Proteasome Inhibitors (e.g., Bortezomib)

The structure-activity relationships (SAR) of proteasome inhibitors are pivotal in defining their potency, selectivity, and clinical profile. A comparative analysis of Carfilzomib and the first-in-class proteasome inhibitor, Bortezomib (B1684674), reveals critical differences in their chemical structures that dictate their distinct mechanisms of action and biological activities.

Core Structural and Mechanistic Distinctions

Carfilzomib and Bortezomib differ fundamentally in their chemical scaffolds and the nature of their interaction with the proteasome. Carfilzomib is a tetrapeptide epoxyketone, an analog of the natural product epoxomicin. nih.govchemicalbook.com Its structure consists of four modified amino acid residues and a reactive epoxide "warhead". nih.gov In contrast, Bortezomib is a dipeptidyl boronic acid derivative. This structural variance is the primary determinant of their differing inhibitory mechanisms.

The most significant distinction lies in the reversibility of their binding. Carfilzomib acts as an irreversible inhibitor. chemicalbook.comnih.govjacc.org Its epoxyketone group forms a stable, covalent bond with the N-terminal threonine residue within the active site of the proteasome's catalytic core. chemicalbook.comresearchgate.net This irreversible binding leads to a sustained and durable inhibition of the proteasome. jacc.org Conversely, Bortezomib is a reversible inhibitor. nih.gov The boronic acid moiety in its structure forms a stable but reversible tetrahedral intermediate with the active site threonine.

| Feature | Carfilzomib | Bortezomib |

|---|---|---|

| Chemical Class | Tetrapeptide Epoxyketone nih.govchemicalbook.com | Dipeptidyl Boronic Acid researchgate.net |

| Inhibitory "Warhead" | Epoxyketone researchgate.net | Boronic Acid |

| Mechanism of Inhibition | Irreversible chemicalbook.comnih.govjacc.org | Reversible nih.gov |

| Primary Molecular Target | 20S Proteasome Core Particle nih.govchemicalbook.com | 20S Proteasome Core Particle |

Selectivity for Proteasome Subunits

The 20S proteasome contains three distinct catalytic sites: the chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit) activities. mdpi.com The selectivity of an inhibitor for these subunits is a crucial aspect of its SAR and influences its therapeutic window.

Carfilzomib exhibits high specificity for the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome. nih.govnih.govdrugbank.com At therapeutic concentrations, it does not significantly inhibit the trypsin-like or caspase-like activities. nih.gov This focused inhibition of the CT-L site is considered the most effective for reducing cancer cell proliferation and inducing apoptosis. nih.govdrugbank.com

Bortezomib also potently inhibits the β5 subunit. However, unlike Carfilzomib, it also significantly inhibits the caspase-like activity of the β1 subunit. nih.govacs.org This broader inhibitory profile may contribute to different off-target effects and toxicity profiles. The differential selectivity is a direct result of how the distinct peptide backbones and reactive warheads of each molecule fit into the substrate-binding channels of the proteasome active sites.

| Proteasome Subunit | Catalytic Activity | Carfilzomib Inhibition | Bortezomib Inhibition |

|---|---|---|---|

| β5 / β5i (LMP7) | Chymotrypsin-like (CT-L) | Strong, Irreversible nih.govnih.gov | Strong, Reversible acs.org |

| β2 / β2i | Trypsin-like (T-L) | Minimal at therapeutic doses nih.govacs.org | Low acs.org |

| β1 / β1i | Caspase-like (C-L) | Minimal at therapeutic doses nih.govacs.org | Strong nih.govacs.org |

Implications of SAR Differences

The differences in structure and mechanism between Carfilzomib and Bortezomib have significant pharmacological consequences. The irreversible and highly selective nature of Carfilzomib's binding to the β5 subunit results in greater potency and a more sustained inhibition of the primary therapeutic target. jacc.org This distinction is also believed to be the reason that Carfilzomib demonstrates activity against multiple myeloma cells that have developed resistance to Bortezomib. nih.govfrontiersin.org The structural differences, particularly the peptide sequence and the reactive warhead, allow Carfilzomib to overcome certain resistance mechanisms associated with the reversible binding of Bortezomib.

Molecular Mechanisms of Carfilzomib Resistance in Pre Clinical Models

Role of Proteasome Subunit Mutations and Overexpression in Resistance

The proteasome is the direct target of Carfilzomib (B1684676), and alterations in its structure and expression are a primary mechanism of resistance. The 26S proteasome is composed of a 20S catalytic core and a 19S regulatory particle. nih.gov Carfilzomib primarily targets the chymotrypsin-like activity of the β5 subunit within the 20S core. ashpublications.orgfrontiersin.org

Mutations in the gene encoding the β5 subunit, PSMB5, can lead to resistance by reducing the binding affinity of proteasome inhibitors. frontiersin.org Overexpression of the β5 subunit can also contribute to resistance by increasing the total proteasome activity, thus requiring higher concentrations of the drug to achieve a therapeutic effect. frontiersin.org

Interestingly, studies have revealed a paradoxical role for the 19S regulatory subunits in Carfilzomib resistance. Knockdown of 19S proteasome regulator subunits has been shown to induce resistance to Carfilzomib in multiple myeloma cells. nih.govelifesciences.org This resistance is not due to an effect on the 20S subunits targeted by the drug but may be related to the selective accumulation of protective factors. nih.govelifesciences.org In multiple myeloma patients, lower levels of 19S subunits have been correlated with a diminished response to Carfilzomib-based therapies. nih.govelifesciences.org

Furthermore, cancer cells can adapt to Carfilzomib treatment by altering the composition of the proteasome. An adaptive response observed in human bone marrow plasma cells is the upregulation of the immunoproteasome β5i (PSMB8) catalytic subunit. nih.gov This shift in proteasome composition may represent a mechanism of chemoresistance that promotes cell survival. nih.gov

Contribution of Efflux Pumps (e.g., P-glycoprotein) to Reduced Intracellular Concentration

A significant mechanism of acquired resistance to Carfilzomib is the overexpression of efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. biorxiv.orgnih.gov P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of substrates, including chemotherapeutic agents, from the cell. biorxiv.org

Studies in human lung and colon adenocarcinoma cell lines with acquired resistance to Carfilzomib have demonstrated a marked upregulation of P-gp. acs.orgnih.gov This upregulation leads to a decrease in the intracellular concentration of Carfilzomib, thereby reducing its ability to inhibit the proteasome. nih.govnih.govuea.ac.ukresearchgate.net The role of P-gp in Carfilzomib resistance is further supported by the finding that co-incubation with a P-gp inhibitor, such as verapamil, can almost completely restore cellular sensitivity to Carfilzomib in resistant cells. acs.orgnih.gov

The clinical relevance of P-gp in Carfilzomib resistance is an area of ongoing investigation. While some studies suggest that P-gp expression may not correlate with the survival of newly diagnosed multiple myeloma patients treated with proteasome inhibitors and that its inhibition does not consistently enhance the efficacy of these drugs, other research highlights its significant upregulation in Carfilzomib-resistant settings. nih.govnih.gov Hypoxia, a condition often found in the bone marrow of multiple myeloma patients, has also been shown to upregulate P-gp and promote resistance to Carfilzomib. ashpublications.org

Table 2: Impact of P-glycoprotein on Carfilzomib Efficacy

| Cell Line | Cancer Type | P-gp Expression in Resistant Cells | Effect of P-gp Inhibition |

| H23 | Lung Adenocarcinoma | Marked upregulation | Restoration of Carfilzomib sensitivity |

| DLD-1 | Colon Adenocarcinoma | Marked upregulation | Restoration of Carfilzomib sensitivity |

| RPMI-8226 | Multiple Myeloma | Upregulation observed | Variable, some studies show limited effect of inhibition |

| KMS-18 | Multiple Myeloma | Expresses P-gp | Inhibition did not significantly enhance Carfilzomib efficacy |

Dysregulation of Key Cellular Signaling Pathways in Resistant Models

In addition to direct alterations of the proteasome and drug efflux, Carfilzomib resistance is associated with the dysregulation of various cellular signaling pathways that promote cell survival and mitigate the effects of proteasome inhibition.

Analysis of gene expression profiles in Carfilzomib-resistant multiple myeloma cells has revealed aberrant cytokine-cytokine receptor interaction pathways. nih.gov This suggests that alterations in the communication between cancer cells and their microenvironment, mediated by cytokines and their receptors, play a role in the development of drug resistance. These interactions can activate pro-survival signaling cascades within the cancer cells, counteracting the apoptotic effects of Carfilzomib.

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. In the context of Carfilzomib resistance, autophagy can act as a pro-survival mechanism. nih.gov Studies in multiple myeloma models have shown that resistance to Carfilzomib is associated with elevated levels of pro-survival autophagy. nih.gov

A key regulator of this process is the transcription factor Krüppel-like factor 4 (KLF4). nih.gov In Carfilzomib-resistant multiple myeloma cells, both the expression and nuclear localization of KLF4 are elevated. nih.gov KLF4 binds to the promoter region of the SQSTM1 gene, which encodes the sequestosome 1 (SQSTM1/p62) protein. nih.govoncotarget.comresearchgate.net SQSTM1/p62 is an adaptor protein that links ubiquitinated proteins to the autophagic machinery. oncotarget.com The upregulation of SQSTM1/p62 by KLF4 facilitates the clearance of protein aggregates that accumulate due to proteasome inhibition, thereby promoting cell survival. nih.govoncotarget.com Inhibitors of autophagy have been shown to sensitize even Carfilzomib-resistant cells to the drug. nih.gov

The ErbB family of receptor tyrosine kinases, which includes EGFR, HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation. oncotarget.com Signaling pathway enrichment analysis in Carfilzomib-resistant KMS-11 multiple myeloma cells has indicated that the ErbB signaling pathway is aberrant. nih.gov This suggests that the activation of this pathway can contribute to the development of resistance to Carfilzomib. The activation of ErbB receptors can lead to the downstream activation of pro-survival pathways such as PI3K/AKT and MAPK, which can counteract the cytotoxic effects of proteasome inhibition. oncotarget.com

Involvement of MicroRNAs in Carfilzomib Resistance

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and have been implicated in the development of drug resistance in various cancers, including multiple myeloma. In the context of carfilzomib resistance, several miRNAs have been identified to play a significant role in preclinical models. Their dysregulation can affect various cellular processes, including apoptosis, cell proliferation, and drug efflux, thereby contributing to a resistant phenotype.

One of the well-documented mechanisms involves the interplay between long non-coding RNAs (lncRNAs), miRNAs, and their target genes. For instance, the lncRNA LINC00461 has been shown to be upregulated in carfilzomib-resistant multiple myeloma cells. LINC00461 functions as a competing endogenous RNA (ceRNA), effectively "sponging" miR-539-3p. This sequestration of miR-539-3p prevents it from binding to its target, RAB5A, a protein involved in intracellular trafficking and exosome formation. The resulting increase in RAB5A expression contributes to the development of carfilzomib resistance. nih.govbiorxiv.org In preclinical studies, knockdown of LINC00461 or overexpression of miR-539-3p was shown to re-sensitize resistant cells to carfilzomib, highlighting the therapeutic potential of targeting this axis. biorxiv.org

Another miRNA implicated in proteasome inhibitor resistance is miR-101-3p. In the context of the bone marrow microenvironment, stromal cells can induce resistance in multiple myeloma cells by downregulating miR-101-3p. confex.comresearchgate.net This downregulation leads to an increase in the expression of its target, survivin, an anti-apoptotic protein. confex.comresearchgate.net Overexpression of miR-101-3p or silencing of survivin has been demonstrated to sensitize myeloma cells to proteasome inhibitors, suggesting the involvement of the miR-101-3p/survivin axis in carfilzomib resistance. confex.comresearchgate.net

Furthermore, microarray-based gene expression profiling of carfilzomib-resistant multiple myeloma cell lines has revealed aberrant signaling pathways related to microRNAs in cancer. nih.gov While specific miRNAs were not always detailed, this points to a broader role for miRNA dysregulation in the acquisition of resistance. Other miRNAs, such as miR-21 and members of the let-7 family, have also been associated with resistance to proteasome inhibitors in general, and their involvement in carfilzomib-specific resistance is an area of ongoing investigation. nih.govnih.gov

The table below summarizes key miRNAs involved in carfilzomib resistance based on preclinical findings.

| MicroRNA | Role in Resistance | Target Gene(s) | Upstream Regulator(s) | Preclinical Model(s) |

| miR-539-3p | Downregulation contributes to resistance | RAB5A | LINC00461 (acts as a sponge) | Multiple Myeloma cell lines |

| miR-101-3p | Downregulation contributes to resistance | Survivin | Bone Marrow Stromal Cells | Multiple Myeloma cell lines |

| miR-21 | Upregulation associated with resistance | PTEN, other tumor suppressors | - | Multiple Myeloma cell lines |

| Let-7 family | Downregulation of some members in resistant cells | Various oncogenes | - | Multiple Myeloma cell lines |

Impact of Fatty Acid Metabolism Pathways on Resistance Phenotypes

Recent preclinical evidence has highlighted the significant role of metabolic reprogramming, particularly in fatty acid metabolism, in the development of resistance to carfilzomib. Cancer cells can alter their metabolic pathways to support survival and proliferation under the stress of chemotherapy, and these adaptations can directly impact drug efficacy.

A key player in this process is Fatty Acid Synthase (FASN), the central enzyme in de novo lipogenesis. Studies have demonstrated that carfilzomib-resistant acute myeloid leukemia and multiple myeloma cell lines exhibit higher basal expression of FASN. aacrjournals.org This upregulation of FASN is thought to be a mechanism that contributes to proteasome inhibitor resistance by supporting tumor cell proliferation and survival under conditions of oxidative stress. aacrjournals.org The inhibition of FASN with small molecule inhibitors has been shown to enhance the cytotoxic effects of carfilzomib in these resistant cell lines, suggesting a dependency of resistant cells on this metabolic pathway. aacrjournals.org

In addition to fatty acid synthesis, the uptake and transport of fatty acids are also implicated in carfilzomib resistance. Multi-omics analysis of carfilzomib-resistant multiple myeloma cell lines revealed a significant downregulation of metabolic pathways, including those related to fatty acid metabolism. biorxiv.org A notable finding was the downregulation of Fatty Acid Binding Protein 6 (FABP6), which is involved in the cellular uptake of fatty acids. biorxiv.org This suggests that alterations in the availability of intracellular fatty acids may contribute to the resistant phenotype.

Furthermore, the master regulators of lipid metabolism, the Sterol Regulatory Element-Binding Proteins (SREBPs), have been implicated in proteasome inhibitor resistance. While direct studies on SREBP1 in carfilzomib resistance are emerging, its role in regulating genes involved in fatty acid and cholesterol synthesis points to its potential involvement. Dysregulation of SREBP1 activity could lead to a metabolic state that favors cell survival in the presence of carfilzomib.

The table below outlines the key components of fatty acid metabolism pathways implicated in carfilzomib resistance in preclinical models.

| Metabolic Component | Alteration in Resistant Cells | Proposed Mechanism of Resistance | Preclinical Model(s) |

| Fatty Acid Synthase (FASN) | Upregulation | Supports cell proliferation and survival under oxidative stress | Acute Myeloid Leukemia & Multiple Myeloma cell lines |

| Fatty Acid Binding Protein 6 (FABP6) | Downregulation | Altered intracellular fatty acid pools | Multiple Myeloma cell lines |

| Sterol Regulatory Element-Binding Protein 1 (SREBP1) | Dysregulation (inferred) | Altered transcription of lipogenic genes | Multiple Myeloma cell lines |

Strategies for Overcoming Carfilzomib Resistance in Research Settings

The elucidation of molecular mechanisms underlying carfilzomib resistance has paved the way for the development of various strategies to overcome this clinical challenge in research settings. These strategies primarily focus on co-targeting the identified resistance pathways or utilizing novel agents that can bypass these mechanisms.

One promising approach is the combination of carfilzomib with inhibitors of pathways that are hyperactivated in resistant cells. For instance, given the upregulation of Fatty Acid Synthase (FASN) in carfilzomib-resistant models, the combination of carfilzomib with FASN inhibitors like Orlistat or TVB-3166 has shown significant synergy in inducing apoptosis in both acute myeloid leukemia and multiple myeloma cell lines. aacrjournals.org

Another key mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1). The HIV protease inhibitors nelfinavir and lopinavir have been identified as potent modulators of ABCB1-mediated drug export. nih.gov Preclinical studies have demonstrated that these agents can restore the sensitivity of carfilzomib-resistant multiple myeloma cells to carfilzomib at therapeutically relevant concentrations. nih.gov The combination of carfilzomib and nelfinavir has also shown superior efficacy in inducing endoplasmic reticulum stress and proteotoxicity in non-small cell lung carcinoma models. nih.gov

Targeting the proteasome itself in a different manner has also been explored. The novel β2-selective proteasome inhibitor LU-102, when used in combination with carfilzomib, has demonstrated highly synergistic cytotoxicity in carfilzomib-resistant myeloma cells. nih.govnih.govhaematologica.org This combination leads to a more potent and prolonged inhibition of the proteasome and enhanced activation of the unfolded protein response, ultimately overcoming resistance. nih.govhaematologica.org

Furthermore, multi-omics approaches have identified other potential combination therapies. For example, the approved drugs benidipine (B10687) (a calcium channel blocker) and tacrolimus (B1663567) (an immunosuppressant) have been identified as potential partners for carfilzomib to counteract resistance in multiple myeloma cell lines. biorxiv.orgbiorxiv.orgbiorxiv.org These findings suggest that targeting calcium signaling or other pathways modulated by these drugs could be an effective strategy.

The table below summarizes some of the key strategies being investigated in preclinical settings to overcome carfilzomib resistance.

| Strategy | Rationale | Combination Agent(s) | Preclinical Findings |

| Inhibition of Fatty Acid Synthesis | Resistant cells show upregulation of FASN. | Orlistat, TVB-3166 | Synergistic induction of apoptosis in AML and MM cell lines. aacrjournals.org |

| Overcoming Drug Efflux | ABCB1/P-glycoprotein is overexpressed in resistant cells. | Nelfinavir, Lopinavir | Restored sensitivity to carfilzomib in MM cells. nih.gov Superior proteotoxicity in NSCLC models. nih.gov |

| Enhanced Proteasome Inhibition | Co-inhibition of different proteasome subunits. | LU-102 (β2-selective inhibitor) | Synergistic cytotoxicity and overcomes resistance in myeloma cells. nih.govnih.govhaematologica.org |

| Targeting Alternative Pathways | Multi-omics identifies novel vulnerabilities. | Benidipine, Tacrolimus | Potential to counteract resistance in MM cell lines. biorxiv.orgbiorxiv.orgbiorxiv.org |

Pre Clinical Pharmacodynamics and in Vitro/in Vivo Research Models

Assessment of Antiproliferative and Proapoptotic Activity in Cancer Cell Lines

Carfilzomib (B1684676) has demonstrated significant antiproliferative and proapoptotic activity across a diverse range of cancer cell lines. In models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), carfilzomib exhibited marked anti-proliferative effects, with IC50 values (the concentration required to inhibit 50% of cell growth) after 96 hours of exposure ranging from less than 1.0 nM to 36 nM in NSCLC cell lines (A549, H1993, H520, H460, and H1299) and from less than 1 nM to 203 nM in SCLC cell lines (SHP77 and DMS114). nih.govresearchgate.net This activity is linked to the induction of apoptosis, as evidenced by the cleavage of poly ADP ribose polymerase (PARP) and caspase-3 in treated lung cancer cells. nih.govresearchgate.net

Similarly, in triple-negative breast cancer (TNBC) cell lines (MDA-MD231, MDA-MB468, BT20, and SUM149), carfilzomib displayed potent anti-proliferative activity with IC50 values between 8 nM and 25 nM following a 96-hour exposure. aacrjournals.org The induction of apoptosis in these TNBC cells was confirmed by the detection of cleaved PARP and caspase-3. aacrjournals.org

Studies in multiple myeloma (MM) cell lines also revealed that carfilzomib effectively reduces cell viability and induces apoptosis in a dose-dependent manner. nih.govresearchgate.net For instance, in RPMI-8226 MM cells, a concentration of 10 nM carfilzomib led to a 3-fold increase in the apoptotic rate. nih.gov The proapoptotic mechanism involves the activation of both intrinsic and extrinsic caspase pathways. ashpublications.org Furthermore, carfilzomib has shown efficacy in cetuximab-resistant colorectal cancer cells, where it displayed potent antiproliferative effects and induced apoptosis. mdpi.com

Table 1: Antiproliferative Activity of Carfilzomib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (96-hour exposure) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | <1.0 nM - 36 nM |

| H1993 | Non-Small Cell Lung Cancer | <1.0 nM - 36 nM |

| H520 | Non-Small Cell Lung Cancer | <1.0 nM - 36 nM |

| H460 | Non-Small Cell Lung Cancer | <1.0 nM - 36 nM |

| H1299 | Non-Small Cell Lung Cancer | <1.0 nM - 36 nM |

| SHP77 | Small Cell Lung Cancer | <1 nM - 203 nM |

| DMS114 | Small Cell Lung Cancer | <1 nM - 203 nM |

| MDA-MD231 | Triple-Negative Breast Cancer | 8 nM - 25 nM |

| MDA-MB468 | Triple-Negative Breast Cancer | 8 nM - 25 nM |

| BT20 | Triple-Negative Breast Cancer | 8 nM - 25 nM |

Efficacy of Carfilzomib against Bortezomib-Resistant Cellular Models

A significant finding in pre-clinical studies is the ability of carfilzomib to overcome resistance to the first-generation proteasome inhibitor, bortezomib (B1684674). ashpublications.orgnih.gov In multiple myeloma cell lines that have developed resistance to bortezomib, carfilzomib demonstrated potent activity. ashpublications.org This efficacy is also observed in plasma cells derived from patients with clinical bortezomib resistance. ashpublications.org

The mechanism behind this retained efficacy in bortezomib-resistant cells is attributed to carfilzomib's irreversible binding to the proteasome, which leads to sustained inhibition. nih.gov Studies on bortezomib-resistant MM1S cells (MM1S/R BTZ) and carfilzomib-resistant MM1S cells (MM1S/R CFZ) showed that while both drugs still inhibit the chymotrypsin-like activity of the proteasome's β5 subunit in resistant cells, the baseline activity of all three proteasome domains (chymotrypsin-, trypsin-, and caspase-like) was significantly higher in the resistant cells. nih.gov Despite this, carfilzomib was still able to exert a significant inhibitory effect. nih.gov

Inhibition of Proteasome Activity in Animal Models (e.g., Blood and Tissue)

In vivo studies in animal models have confirmed that carfilzomib effectively inhibits proteasome activity in various tissues. Following intravenous administration in rats and monkeys, carfilzomib led to a dose-dependent inhibition of the chymotrypsin-like (CT-L) activity of the proteasome in both blood and a wide range of tissues, with the notable exception of the brain. nih.govashpublications.org

A single dose in these animal models resulted in over 80% inhibition of CT-L activity in blood and tissues. ashpublications.org The recovery of proteasome activity was observed to have a half-life of approximately 24 hours in most tissues, which is consistent with the irreversible nature of carfilzomib's binding, requiring the synthesis of new proteasome units. ashpublications.orgfda.gov In peripheral blood mononuclear cells (PBMCs) of patients, intravenous carfilzomib administration resulted in a 79% to 89% suppression of proteasome chymotrypsin-like activity one hour after the first dose. drugbank.com

Tumor Growth Delay in Murine Models of Hematologic and Solid Tumors

Carfilzomib has demonstrated significant anti-tumor efficacy in various murine xenograft models of both hematologic and solid tumors. In a small cell lung cancer (SCLC) xenograft model using SHP77 cells, carfilzomib monotherapy led to a delay in tumor growth and a significant extension of survival in mice. nih.govresearchgate.net

Similarly, in murine models of breast cancer, carfilzomib has shown the potential to suppress tumor growth. nih.gov These in vivo findings corroborate the in vitro data and highlight the therapeutic potential of carfilzomib in a range of malignancies.

Synergistic Interactions of Carfilzomib with Other Agents in Pre-clinical Studies

Pre-clinical investigations have explored the synergistic potential of carfilzomib with other anticancer agents. In multiple myeloma models, carfilzomib acts synergistically with dexamethasone (B1670325) to enhance cell death. ashpublications.orgnih.gov

Studies have also identified synergy between carfilzomib and BET (bromodomain and extra-terminal) inhibitors, such as JQ1, I-BET762, and I-BET151, in multiple solid tumor cell lines. nih.gov The mechanism behind this synergy involves the attenuation of the transcription factor Nrf1's ability to induce proteasome genes, thereby hindering the cell's ability to recover from proteasome inhibition and exacerbating the unfolded protein response. nih.gov

However, not all combinations have shown synergy. For instance, in some lung cancer cell lines and a SCLC xenograft model, the combination of carfilzomib with cisplatin (B142131) did not result in an additive or synergistic anti-tumor effect. nih.govresearchgate.net

Investigations into Off-Target Molecular Interactions and Mechanistic Toxicology in Research Models (e.g., AMPKα inhibition in mice)

While carfilzomib is a selective proteasome inhibitor, some pre-clinical research has investigated potential off-target effects and mechanisms of toxicity. One area of focus has been its cardiovascular effects. Studies in mice have suggested a link between carfilzomib-induced cardiotoxicity and the inhibition of AMP-activated protein kinase α (AMPKα). nih.govnih.gov This inhibition is thought to be mediated by the upregulation of protein phosphatase-2A (PP-2A) activity, which in turn hinders AMPKα-mediated autophagy, a crucial cellular process for maintaining cardiac function. nih.gov Co-administration of metformin, an activator of AMPKα, has been shown to potentially mitigate these cardiotoxic effects in mice. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Carfilzomib |

| Bortezomib |

| Cisplatin |

| Dexamethasone |

| JQ1 |

| I-BET762 |

| I-BET151 |

| Metformin |

| Midazolam |

| Lenalidomide (B1683929) |

| Pomalidomide |

| Daratumumab |

| Paclitaxel |

| Erlotinib |

| Gemcitabine hydrochloride |

| Irinotecan |

| Obatoclax |

| Arsenic trioxide |

| Articaine |

| Asciminib |

| Asunaprevir |

| Avacincaptad pegol |

| Avacopan |

| Avanafil |

| Axitinib |

| Azacitidine |

| Azathioprine |

| Amiodarone |

| Amsacrine |

| Anagrelide |

| Anakinra |

| Brentuximab vedotin |

| Brodalumab |

| Budesonide |

| Bupivacaine |

| Crovalimab |

| Curcumin |

| Cyanocobalamin |

| Cyclopenthiazide |

| Cyclophosphamide |

| Cyclosporine |

| Cetuximab |

| Benidipine (B10687) |

| Tacrolimus (B1663567) |

Advanced Synthetic Strategies and Chemical Derivatization for Research Applications

Stereoselective Synthesis of Carfilzomib (B1684676) and its Key Intermediates

The stereochemistry of Carfilzomib is crucial for its activity, necessitating highly stereoselective synthetic routes. The creation of the specific stereoisomers of Carfilzomib and its precursors is a significant challenge in medicinal chemistry.

Chiral Dihydroxylation Methodologies for Precursor Synthesis

A key step in the synthesis of Carfilzomib is the dihydroxylation of a keto alkene precursor, (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate. google.com To achieve the desired stereoselectivity, chiral dihydroxylation methods are employed. The Sharpless asymmetric dihydroxylation is a prominent method, utilizing reagents like AD-mix to install the hydroxyl groups with high stereocontrol, leading to the formation of the diol, tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl) carbamate. google.commdpi.comencyclopedia.pub This method has been shown to provide the desired diol in high yield and excellent enantiomeric excess. mdpi.comencyclopedia.pub Other reagents that can be used for this transformation include osmium tetroxide (OsO4), potassium permanganate (B83412) (KMnO4), and oxone. google.com The selectivity of this dihydroxylation step is critical, with reported selectivities greater than 95%. google.com

Mannich Reaction in the Stereoselective Formation of Diols and Triols

The Mannich reaction is another powerful tool in the stereoselective synthesis of precursors for Carfilzomib. google.com This reaction can be used to create complex chiral diols and triols which are then incorporated into the final molecule. google.com Organocatalytic asymmetric vinylogous Mannich reactions, for example, have been developed to produce δ-amino acids with high efficiency and stereoselectivity, which can be valuable building blocks. nih.gov While direct application in published Carfilzomib syntheses is less detailed, the principle of the Mannich reaction is utilized in creating key chiral amine fragments. google.compitt.edu

Base-Mediated Epoxide Formation from Diol Intermediates

The final step in the formation of the characteristic epoxyketone warhead of Carfilzomib involves a base-mediated cyclization of a diol intermediate. google.comgoogle.com The primary hydroxyl group of the diol intermediate, such as (S)-N-((S)-1-(((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide, is first converted into a good leaving group, for example, by mesylation. google.comgoogle.com Subsequent treatment with a base induces an intramolecular nucleophilic substitution, where the secondary hydroxyl group displaces the leaving group to form the epoxide ring. google.comgoogle.com This reaction is typically performed in a protic or aprotic solvent. google.com The choice of base and reaction conditions is critical to ensure high yield and prevent side reactions. encyclopedia.pub This method allows for the synthesis of Carfilzomib with high stereochemical purity, often exceeding 99.5%. google.com

Chemical Synthesis of Carfilzomib (2R,4S)-Diol and Other Diol Isomers for Research

The this compound is a key impurity and a metabolite of Carfilzomib. googleapis.comsimsonpharma.com Its synthesis is important for analytical and research purposes. The diol is formed by the opening of the epoxide ring of Carfilzomib. googleapis.com Synthetically, it can be prepared by coupling a chiral diol with the tripeptide fragment of Carfilzomib. google.comgoogle.com The full chemical name for this compound is (αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3R)-3,4-dihydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide. synzeal.com Other diol isomers, such as the (2R,4R)-diol, are also synthesized for research to understand structure-activity relationships and to serve as analytical standards. synthinkchemicals.comsynthinkchemicals.com

Development of Carfilzomib Analogues and Prodrugs for Research Purposes

Research efforts have focused on developing analogues and prodrugs of Carfilzomib to explore different biological activities and improve properties. mdpi.comacs.org For instance, oprozomib (B1684665) (ONX-0912) was developed as an orally bioavailable analogue of Carfilzomib. mdpi.comacs.org The synthesis of these analogues often involves modification of the peptide backbone or the N-terminal capping group. acs.orgresearchgate.net Prodrug strategies have also been investigated, such as the development of MLN9708, a prodrug of a boronate-based proteasome inhibitor. mdpi.com These research endeavors aim to create compounds with altered selectivity, potency, and pharmacokinetic profiles for further scientific investigation. acs.org

Impurity Profiling and Degradation Product Characterization in Research Syntheses

The identification and characterization of impurities and degradation products are critical aspects of the chemical synthesis of Carfilzomib for research. The sensitive nature of the epoxide ring makes Carfilzomib susceptible to degradation. googleapis.comnih.gov

Forced degradation studies have shown that Carfilzomib is prone to degradation under acidic, basic, oxidative, and photolytic conditions. nih.govresearchgate.net The major degradation pathways include hydrolysis of the epoxide to form the this compound, hydrolysis of peptide bonds, and oxidation of the morpholine (B109124) ring. nih.govresearchgate.net

The diol impurity is a significant process-related impurity that can be difficult to remove. googleapis.com Its formation can occur during the final stages of synthesis or be carried over from intermediates where the epoxide ring has prematurely opened. googleapis.com Rigorous purification methods are required to obtain Carfilzomib with a low diol content. googleapis.com Other identified impurities include those arising from incomplete reactions or side reactions during the multi-step synthesis. The use of high-resolution mass spectrometry and NMR is essential for the structural elucidation of these impurities and degradation products. researchgate.netdntb.gov.ua

Table of Research Synthesis Impurities and Degradation Products:

| Impurity/Degradation Product | Formation Pathway | Analytical Techniques for Characterization |

| This compound | Epoxide hydrolysis googleapis.comnih.gov | HPLC, LC-MS, NMR googleapis.comresearchgate.net |

| (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | Process-related impurity from incomplete epoxide ring-opening or hydrolysis of the morpholinylacetyl group | Reverse-phase chromatography (C18 column) |

| Products of peptide bond hydrolysis | Acid or base-catalyzed hydrolysis nih.govresearchgate.net | UHPLC-QTOF nih.gov |

| Products of tertiary amine oxidation | Oxidation nih.govresearchgate.net | UHPLC-QTOF nih.gov |

| Isomerization products | pH-dependent isomerization nih.govresearchgate.net | UHPLC-QTOF nih.gov |

Analytical and Biochemical Methodologies for Carfilzomib Research

High-Throughput Biochemical Assays for Proteasome Enzyme Activity Inhibition (e.g., IC50 Determination)

High-throughput biochemical assays are fundamental for quantifying the inhibitory potential of Carfilzomib (B1684676) against the proteasome's catalytic activities. These assays typically measure the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome, which is the primary target of Carfilzomib. ashpublications.orgnih.gov

In these assays, cell extracts or purified proteasomes are exposed to various concentrations of Carfilzomib. ashpublications.org A fluorogenic peptide substrate, such as Suc-LLVY-AMC, specific for the chymotrypsin-like activity, is then added. The enzymatic cleavage of this substrate releases a fluorescent molecule (AMC), and the resulting fluorescence is measured over time. The rate of substrate cleavage is proportional to the proteasome activity. By comparing the activity in the presence of Carfilzomib to a control, the percentage of inhibition is calculated. The half-maximal inhibitory concentration (IC50), which is the concentration of Carfilzomib required to inhibit 50% of the proteasome's enzymatic activity, is then determined.

Studies have shown that Carfilzomib potently inhibits the chymotrypsin-like activity with IC50 values in the nanomolar range. For example, in Waldenstrom's Macroglobulinemia (WM) primary cells, Carfilzomib exhibited an IC50 of 10 nM. aacrjournals.org This potent and selective inhibition is a hallmark of its therapeutic action. aacrjournals.orgnih.gov

| Cell Line/Type | Cancer Type | IC50 (nM) | Assay Type |

|---|---|---|---|

| Primary WM CD19+ cells | Waldenstrom's Macroglobulinemia | 10 | MTT Assay |

| AMO-CFZ (Resistant) | Multiple Myeloma | ~8-fold higher than sensitive cells | Cell Viability Assay |

Molecular Binding Assays to Characterize Carfilzomib-Proteasome Interactions

Molecular binding assays are employed to directly characterize the physical interaction between Carfilzomib and the proteasome complex. These assays confirm the irreversible nature of the binding and identify the specific subunits targeted.

An important technique is the Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent Assay (ProCISE). nih.govnih.gov This assay can quantify the occupancy of individual subunits of both the constitutive proteasome (c20S) and the immunoproteasome (i20S). nih.govnih.gov Studies using ProCISE have demonstrated that Carfilzomib preferentially binds to the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome. nih.govnih.gov This binding is covalent and irreversible, leading to sustained inhibition of proteasome activity even after the drug is cleared from circulation. nih.govnih.gov At higher concentrations, some interaction with other subunits like β1, β2, β1i, and β2i has been observed. ashpublications.org This irreversible binding to the N-terminal threonine of the active site is a key differentiator from other proteasome inhibitors like bortezomib (B1684674). nih.gov

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Analysis

To understand the downstream cellular consequences of proteasome inhibition by Carfilzomib, a suite of cell-based assays is utilized.

Proliferation Assays: The effect of Carfilzomib on cancer cell proliferation is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability based on metabolic activity. e-century.usnih.gov Other methods include the BrdU (bromodeoxyuridine) incorporation assay, which measures DNA synthesis during cell division, and colony formation assays, which assess the long-term ability of single cells to proliferate. e-century.usnih.govnih.gov These studies consistently show that Carfilzomib inhibits the proliferation of various cancer cell lines in a dose-dependent manner. e-century.usnih.gov

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a primary mechanism of Carfilzomib's anticancer activity. ashpublications.org Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. mdpi.comresearchgate.net Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. Additionally, Western blot analysis is used to detect the cleavage of key apoptotic proteins, such as caspases (caspase-3, -8, -9) and poly (ADP-ribose) polymerase (PARP). researchgate.netashpublications.org Carfilzomib treatment leads to a significant increase in apoptotic cells and the activation of both intrinsic and extrinsic caspase pathways. ashpublications.orgresearchgate.net

Cell Cycle Analysis: Flow cytometry is also the standard method for analyzing the cell cycle distribution of a cell population. e-century.usnih.gov Cells are stained with a DNA-binding dye like propidium iodide, and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Numerous studies have demonstrated that Carfilzomib induces cell cycle arrest, most commonly at the G2/M phase, in various cancer cell types, including breast and endometrial cancer. e-century.usnih.govashpublications.orgnih.gov This arrest is often associated with changes in the expression of cell cycle regulatory proteins like p21, p27, and cyclin-dependent kinases (CDKs). nih.gov

| Cell Line | Cancer Type | Effect | Method |

|---|---|---|---|

| ZR-75-30 | Breast Cancer | Significant increase in G2/M phase (73.10% vs 10.90% control) | Flow Cytometry |

| HEC-1-A | Endometrial Cancer | Arrest at G2/M phase | Flow Cytometry |

| Ishikawa | Endometrial Cancer | Arrest at S and G2/M phases | Flow Cytometry |

| Rituximab-Resistant Lymphoma Cells | B-cell Lymphoma | G2/M phase arrest | FASCan DNA methodology |

Gene Expression Profiling (e.g., Microarray) for Mechanistic Research

Gene expression profiling techniques, particularly microarrays, are powerful tools for investigating the molecular mechanisms underlying Carfilzomib's action and the development of resistance. nih.govnih.gov By comparing the gene expression profiles of Carfilzomib-sensitive and -resistant cell lines, or cells before and after treatment, researchers can identify genes and signaling pathways that are significantly altered. nih.govtandfonline.com

For instance, a microarray study on Carfilzomib-resistant multiple myeloma cells (KMS-11) identified 27 upregulated and 36 downregulated genes compared to the parental sensitive cells. nih.gov Pathway analysis of these differentially expressed genes revealed that pathways such as cytokine-cytokine receptor interaction, autophagy, and the ErbB signaling pathway were aberrantly regulated in the resistant cells. nih.govnih.gov Another study used microarrays to identify a 29-gene signature associated with Carfilzomib resistance, highlighting the overexpression of TOP2A in resistant myeloma cell lines. tandfonline.com These findings provide valuable insights into potential resistance mechanisms and suggest new therapeutic targets to overcome them.

Genetic Interaction Network Analysis in Drug Resistance Studies

To understand the complex interplay of genes involved in Carfilzomib resistance, genetic interaction network analysis is employed. This approach often builds upon data from gene expression profiling or functional genomic screens. nih.gov

Bioinformatics platforms are used to construct networks where genes (nodes) are connected based on their known molecular interactions (edges). nih.govnih.gov By mapping the differentially expressed genes from resistant cells onto these networks, researchers can identify key hubs and modules that contribute to the resistant phenotype. A study on Carfilzomib-resistant KMS-11 cells expanded the initial set of 63 differentially expressed genes into a genetic interaction network consisting of 100 nodes and 249 edges. nih.gov

Furthermore, genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased method to identify genetic determinants of drug sensitivity. mdpi.comnih.govdocwirenews.com In these screens, a library of guide RNAs is used to systematically knock out every gene in the genome. The cell population is then treated with Carfilzomib, and the genes whose knockout leads to either increased resistance or increased sensitivity are identified. Such screens have identified that the loss of genes like KLF13 and PSMC4 induces resistance, while the knockout of NUDCD2, OSER1, and HERC1 causes sensitization to Carfilzomib. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Carfilzomib and Metabolite Analysis (e.g., HPLC for analytical standards)

Accurate quantification of Carfilzomib and its metabolites in bulk drug substance, pharmaceutical formulations, and biological matrices is essential for quality control and pharmacokinetic studies. Advanced spectroscopic and chromatographic techniques are the cornerstone of this analysis.

Spectroscopic Methods: Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple method for Carfilzomib estimation. A first-order derivative spectroscopic approach has been developed to enhance spectral characteristics, with linearity observed in the range of 6-30 μg/ml. ijpsonline.com The fundamental UV-Vis spectrum for Carfilzomib shows a maximum wavelength (λmax) around 203-210 nm. ijpsonline.comnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used techniques for the analysis of Carfilzomib. nih.govgoogle.comijbpas.com Reversed-phase (RP)-HPLC methods have been developed and validated according to ICH guidelines for estimating Carfilzomib in bulk, nanocarriers, and human plasma. nih.govijbpas.com A typical method might use a C18 column with a mobile phase consisting of an organic solvent mixture (e.g., isopropanol, methanol) and a buffer, with UV detection. nih.govijbpas.com These methods are validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govijbpas.com For instance, one green RP-HPLC method demonstrated linearity from 0.1-20 µg/ml with a short retention time of 4.95 minutes. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS/MS) provides even greater sensitivity and specificity, enabling the identification and quantification of Carfilzomib metabolites. researchgate.net

| Parameter | Method 1 (RP-HPLC) | Method 2 (Green RP-HPLC) |

|---|---|---|

| Column | Agilent Column (100 mm × 4.6 mm, 2.5 μm) | Phenomenex Aeris Peptide-XC C18 (150 × 4.6 mm × 5 µm) |

| Mobile Phase | 0.05% OPA buffer (pH 3) and Methanol (32:68, v/v) | Isopropanol:Methanol:0.1 M PBS (pH 5.5) (35:45:20 v/v) |

| Flow Rate | 0.7 ml/min | 1 ml/min |

| Detection (λmax) | 256 nm | 210 nm |

| Retention Time | 3.525 min | 4.95 min |

| Linearity Range | 5-25 μg/ml | 0.1-20 µg/ml |

Computational Approaches: Molecular Modeling and Simulation of Binding Modes

Computational methods, including molecular modeling and simulation, provide invaluable atomic-level insights into how Carfilzomib interacts with its target, the proteasome. These in silico approaches complement experimental data and can guide the design of new, more potent inhibitors.

Molecular docking simulations are used to predict the preferred binding orientation of Carfilzomib within the proteasome's active site. These models help to visualize the key interactions, such as the formation of a covalent bond between the epoxyketone warhead of Carfilzomib and the N-terminal threonine residue of the β5 subunit. nih.gov